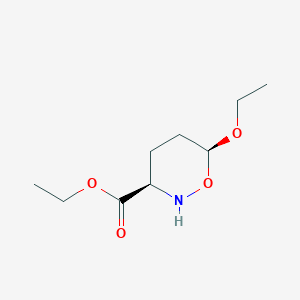

7-Fluoro-2,3-dihydro-1H-inden-4-ol

Vue d'ensemble

Description

Synthesis Analysis

Fluorinated compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" are typically synthesized through reactions that introduce the fluorine atom into the molecular structure at a desired position. A common approach involves starting with a precursor molecule that is structurally similar to the target compound and then performing a fluorination reaction. For example, research by Zajc (1999) describes the synthesis of a fluorinated benzo[a]pyrene derivative, highlighting the methodologies that could potentially be adapted for synthesizing compounds like "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Zajc, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated indenol derivatives is characterized by the presence of a fluorine atom, which significantly affects the compound's electronic distribution and reactivity. X-ray crystallography and computational methods, such as Density Functional Theory (DFT), are commonly used to analyze the geometric and electronic structure of such molecules. For instance, studies like those by Thandra et al. (2020) utilize single-crystal X-ray diffraction and computational studies to understand the structural parameters of related fluorinated compounds (Thandra, Bojja, & Allikayala, 2020).

Chemical Reactions and Properties

Fluorinated indenol derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing effect of the fluorine atom. This characteristic can make the adjacent carbon atoms more susceptible to nucleophilic attacks. Research on similar fluorinated compounds provides insights into their reactivity patterns. For example, Paleta et al. (2000) discuss the nucleophilic reactions of fluorinated butenolides, which might offer parallels to the reactivity of "7-Fluoro-2,3-dihydro-1H-inden-4-ol" (Paleta, Volkov, & Hetflejš, 2000).

Physical Properties Analysis

The physical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as melting point, boiling point, solubility, and density, would be influenced by the fluorine atom's electronegativity and the overall molecular structure. Studies on related fluorinated compounds can provide valuable information. For instance, the research by Li et al. (2015) on a fluorinated phenol derivative discusses the compound's crystal structure and potential implications for its physical properties (Li, Shen, & Zhang, 2015).

Chemical Properties Analysis

The chemical properties of "7-Fluoro-2,3-dihydro-1H-inden-4-ol," such as acidity, basicity, and reactivity towards various reagents, would be affected by the fluorine atom's presence. Fluorine atoms can alter the acidity of adjacent hydrogen atoms and the reactivity of the molecule towards electrophiles and nucleophiles. Insights into these properties can be derived from studies on similar compounds, such as the work by Stavber et al. (1995), which explores the reactivity of a fluorinated reagent with alkenes (Stavber, Zupan, Poss, & Shia, 1995).

Applications De Recherche Scientifique

-

Antibacterial and Antifungal Studies

- Field : Medicinal Chemistry

- Application Summary : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Antiviral Activity

- Field : Medicinal Chemistry

- Application Summary : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

Antimicrobial Studies

- Field : Medicinal Chemistry

- Application Summary : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antimicrobial properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Computational Investigation

- Field : Computational Chemistry

- Application Summary : Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds were synthesized and studied for their antimicrobial properties and computational characteristics .

- Methods : The compounds were synthesized by Claisen-Schmidt reaction. The in-depth structural analysis of optimized molecular structures, bond lengths and bond angles has been discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

- Results : The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans. The compound TFMBD-1 was revealed to be a more effective antibacterial and antifungal agent than TFMBD-2 .

-

Anti-Inflammatory Studies

- Field : Medicinal Chemistry

- Application Summary : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

-

Pharmacological Properties

- Field : Pharmacology

- Application Summary : A literature survey reveals that compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties .

- Methods : Specific methods of synthesis were not detailed in the source, but it is common in medicinal chemistry to use various organic synthesis techniques .

- Results : Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

Safety And Hazards

Propriétés

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBECZUQIIUUOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571754 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

CAS RN |

161178-24-1 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)